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Compound of Interest

Compound Name: Azaperone-d4

Cat. No.: B569141 Get Quote

This technical guide provides a comprehensive overview of the deuterated butyrophenone

neuroleptic, Azaperone-d4. Designed for researchers, scientists, and drug development

professionals, this document details its safety profile, physicochemical properties, mechanism

of action, and application in analytical methodologies.

Section 1: Safety Data Sheet (SDS)
The following information is a summary of the Safety Data Sheet for Azaperone-d4. It is

essential to consult the full SDS from the supplier before handling this compound.

Identification
Chemical Name: 1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazinyl)-1-butanone

Synonyms: Azaperone D4, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4

CAS Number: 1173021-72-1

Hazard Identification
GHS Classification: Acute Toxicity, Oral (Category 3).[1]

Pictogram:

GHS06 (Skull and crossbones)
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Signal Word: Danger

Hazard Statements: H301: Toxic if swallowed.[1]

Precautionary Statements:

Prevention: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke

when using this product.[1]

Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or

doctor/physician.[1]

Storage: P405: Store locked up.[1]

Disposal: P501: Dispose of contents/container in accordance with

local/regional/national/international regulations.[1]

Handling and Storage
Handling: Use personal protective equipment (PPE) such as gloves, eye protection, and a

dust mask (type N95 or equivalent).[1] Handle in a well-ventilated area.

Storage: Store in a tightly sealed container in a dry and well-ventilated place. The

recommended storage temperature is typically 2-8°C.[2]

Physical and Chemical Properties
Property Value

Molecular Formula C₁₉H₁₈D₄FN₃O

Molecular Weight 331.42 g/mol

Appearance White or off-white crystalline powder[2]

Melting Point 90-95 °C (for non-deuterated)[2]

Solubility Soluble in chloroform and ethyl acetate.[3]

Section 2: Mechanism of Action and Pharmacology
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Azaperone is a neuroleptic drug belonging to the butyrophenone class, primarily used in

veterinary medicine as a tranquilizer.[2] Its deuterated form, Azaperone-d4, is functionally

identical in its biological mechanism but serves as a valuable internal standard in analytical

studies due to its mass shift.

The primary mechanism of action of azaperone is the antagonism of dopamine D2 receptors in

the central nervous system.[4] By blocking these receptors, azaperone inhibits the downstream

signaling pathways of dopamine, leading to its sedative and anti-aggressive effects.[4]

Additionally, azaperone exhibits some antihistaminic and anticholinergic properties.[2]

Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor

and the antagonistic action of Azaperone.
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Dopamine D2 Receptor Antagonism by Azaperone.

Section 3: Experimental Protocols
Azaperone-d4 is primarily utilized as an internal standard for the quantification of azaperone

and its major metabolite, azaperol, in biological matrices using techniques like Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Azaperone in Porcine Kidney Tissue by
LC-MS/MS
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This protocol is a synthesized methodology based on established procedures for the analysis

of azaperone in animal tissues.

3.1.1 Sample Preparation

Homogenization: Weigh 2 grams of porcine kidney tissue into a 50 mL centrifuge tube.

Internal Standard Spiking: Add a known concentration of Azaperone-d4 solution to the

sample.

Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample for 1 minute using

a high-speed homogenizer.

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at

40°C.

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3.1.2 LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A linear gradient starting at 10% B, increasing to 90% B over 5 minutes, holding

for 2 minutes, and then returning to initial conditions.

Flow Rate: 0.3 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b569141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Azaperone: Precursor ion (Q1) m/z 328.2 -> Product ion (Q3) m/z 178.1

Azaperol: Precursor ion (Q1) m/z 330.2 -> Product ion (Q3) m/z 121.1

Azaperone-d4 (Internal Standard): Precursor ion (Q1) m/z 332.2 -> Product ion (Q3)

m/z 182.1

Collision Energy and other MS parameters: Optimize for the specific instrument used.

Experimental Workflow Diagram
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Workflow for the quantification of azaperone in tissue.
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Section 4: Quantitative Data
Pharmacokinetic Parameters of Azaperone in Pigs
The following table summarizes key pharmacokinetic parameters of azaperone following a

single intramuscular administration in pigs.

Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
~30 minutes [5]

Elimination Half-life (t½)
Biphasic: ~20 minutes and

~150 minutes
[6]

Metabolism

Rapidly and extensively

metabolized, primarily in the

liver.

[7]

Major Metabolite Azaperol [6]

Toxicological Data
The following table presents acute toxicity data for azaperone in various animal models.

Species
Route of
Administration

LD₅₀ (mg/kg) Reference

Mouse Oral 385 [5]

Rat Oral 245 [5]

Guinea Pig Oral 202 [5]

Section 5: Metabolism
The biotransformation of azaperone is a critical aspect of its pharmacology and toxicology. The

primary metabolic pathway is the reduction of the butanone group to form azaperol.[6] Other

metabolic routes include hydroxylation of the pyridine ring and oxidative N-dealkylation.[6]
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Major metabolic pathways of azaperone.

This technical guide provides a foundational understanding of Azaperone-d4 for research and

development purposes. For further detailed information, consulting the primary literature and

official regulatory documents is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Azaperone-d4: An In-depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569141#safety-data-sheet-sds-for-azaperone-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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